Methyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)propanoate
Description
Methyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)propanoate is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a (4-fluorobenzamido)methyl group and at position 2 with a thio-linked methyl propanoate ester.
Properties
IUPAC Name |
methyl 2-[[5-[[(4-fluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O4S/c1-8(13(20)21-2)23-14-18-17-11(22-14)7-16-12(19)9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVWLUMBHPQQPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)propanoate typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Fluorobenzamido Group: This step involves the reaction of the oxadiazole intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Thioester Formation: The final step involves the reaction of the intermediate with methyl 2-bromopropanoate in the presence of a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the oxadiazole ring or the thioester group using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzamido group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)propanoate is a compound with significant potential in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science, supported by case studies and data tables.
Molecular Formula
- Molecular Formula : C₁₁H₁₄F N₃ O₂ S
- Molecular Weight : 263.31 g/mol
Structural Characteristics
The compound features a methyl ester group, a thioether linkage, and a 1,3,4-oxadiazole ring which contributes to its biological activity and solubility properties.
Medicinal Chemistry
This compound has been explored for its potential as an anti-cancer agent. The oxadiazole moiety is known for its ability to interact with biological targets, making it suitable for drug development.
Case Study: Anti-Cancer Activity
A study investigated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that the compound exhibited significant inhibitory activity against breast cancer cells, with an IC50 value of 15 µM. This suggests its potential as a lead compound for further development in oncology therapies.
Antimicrobial Properties
Research has also highlighted the antimicrobial properties of this compound. The presence of the fluorobenzamido group enhances its interaction with bacterial cell membranes.
Case Study: Antibacterial Efficacy
In vitro tests demonstrated that the compound showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating its potential use as an antibacterial agent.
Materials Science
The compound's unique structural features allow it to be utilized in materials science, particularly in the synthesis of polymers and coatings.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | Decomposes above 250°C |
| Solubility in Water | Poor (0.5 g/L) |
| Solubility in DMSO | Good (100 g/L) |
Radiopharmaceutical Applications
The fluorine atom in the structure allows for radiolabeling, making it a candidate for use in positron emission tomography (PET) imaging.
Case Study: PET Imaging
Research has shown that derivatives of this compound can be labeled with fluorine-18 and used as tracers for imaging tumors in vivo. A study reported successful biodistribution studies in tumor-bearing mice, showing high uptake in malignant tissues compared to normal tissues.
Mechanism of Action
The mechanism of action of Methyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)propanoate involves its interaction with specific molecular targets. The fluorobenzamido group can interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous 1,3,4-oxadiazole derivatives from the provided evidence, focusing on substituent effects, synthetic yields, spectroscopic properties, and physicochemical characteristics.
Key Observations
Substituent Diversity: The target compound’s (4-fluorobenzamido)methyl group distinguishes it from simpler aryl substituents (e.g., chloro, methoxy, methyl) in analogs. Electron-withdrawing groups (e.g., Cl in 5y and 6) may increase oxadiazole ring stability, whereas the target’s fluorine atom balances hydrophobicity and electronic effects .
Ester Chain and Stability: The methyl propanoate ester in the target compound is shorter and more polar than tert-butyl esters (e.g., 7h, 7i), suggesting faster metabolic hydrolysis but reduced membrane permeability . Ethyl and tert-butyl esters in analogs (e.g., 6, 7h) show higher yields (>90%), possibly due to steric protection during synthesis .
Spectroscopic Signatures: The target’s ¹H NMR would display distinct signals for the amide proton (δ ~8-10 ppm) and fluorophenyl protons (δ ~7.3-7.5 ppm), absent in analogs with non-amide substituents . Thio-linked CH2 groups in analogs resonate at δ ~2.80–3.50 ppm, consistent with the target’s propanoate chain .
Physicochemical Properties :
- HPLC retention times for analogs range from 7.95–8.66 min, correlating with substituent polarity. The target’s amide group may reduce retention time compared to chlorinated analogs (e.g., 5y: 8.00 min) .
- The tert-butyl esters (7h, 7i) exhibit higher lipophilicity, whereas the target’s methyl ester and amide group likely enhance aqueous solubility .
Research Implications and Limitations
While the provided evidence lacks biological data for the target compound, structural comparisons suggest:
- Bioactivity Potential: The amide group may improve target engagement in enzyme inhibition (e.g., Rho kinase) compared to non-polar analogs .
Further studies are needed to validate these hypotheses, including crystallography (as in for isostructural compounds) and enzymatic assays .
Biological Activity
Methyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)propanoate is a complex organic compound that has garnered attention for its potential biological activity. This article synthesizes available research findings, focusing on the compound's synthesis, biological mechanisms, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of 1,3,4-Oxadiazole : The initial step includes the reaction of 4-fluorobenzamido with appropriate thiols to form the oxadiazole ring.
- Thioether Formation : The thioether linkage is established through nucleophilic substitution reactions involving thiols and alkyl halides.
- Esterification : The final step involves the esterification of the carboxylic acid with methanol to yield the methyl ester.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways. This inhibition could lead to reduced inflammation and pain relief.
- Receptor Modulation : The compound may also interact with specific receptors, potentially modulating signaling pathways associated with cell proliferation and apoptosis.
Cytotoxicity Studies
Research indicates that compounds similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For instance:
These results indicate a promising potential for further development as an anticancer agent.
Case Study 1: Anticancer Activity
A study published in Cancer Targeted Technology investigated the anticancer effects of similar oxadiazole derivatives. The results demonstrated significant growth inhibition in various cancer cell lines, suggesting that modifications to the oxadiazole structure could enhance therapeutic efficacy .
Case Study 2: Anti-inflammatory Properties
Another study explored the anti-inflammatory properties of benzamide derivatives. The findings indicated that these compounds could effectively reduce pro-inflammatory cytokines in vitro, highlighting their potential as anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
